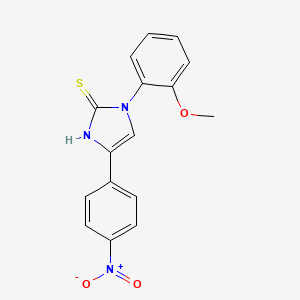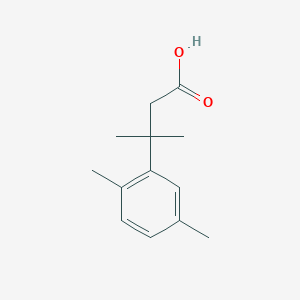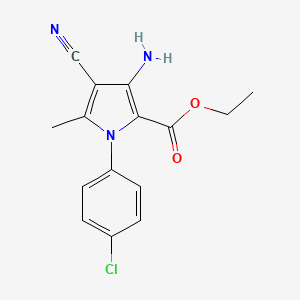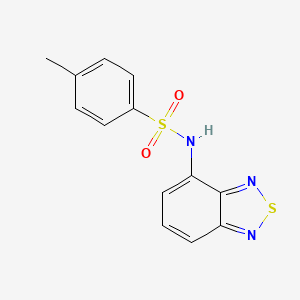![molecular formula C21H25NO3 B5656619 3-[4-(benzyloxy)-3-methoxyphenyl]-N-(tert-butyl)acrylamide](/img/structure/B5656619.png)
3-[4-(benzyloxy)-3-methoxyphenyl]-N-(tert-butyl)acrylamide
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
3-[4-(benzyloxy)-3-methoxyphenyl]-N-(tert-butyl)acrylamide is an organic compound with the molecular formula C23H27NO3. This compound is characterized by the presence of a benzyloxy group, a methoxy group, and a tert-butyl group attached to an acrylamide backbone. It is used in various scientific research applications due to its unique chemical properties.
Métodos De Preparación
Synthetic Routes and Reaction Conditions
The synthesis of 3-[4-(benzyloxy)-3-methoxyphenyl]-N-(tert-butyl)acrylamide typically involves the following steps:
Formation of the benzyloxy intermediate: The starting material, 4-hydroxy-3-methoxybenzaldehyde, undergoes a reaction with benzyl bromide in the presence of a base such as potassium carbonate to form 4-(benzyloxy)-3-methoxybenzaldehyde.
Acrylamide formation: The benzyloxy intermediate is then reacted with tert-butylamine and acryloyl chloride under basic conditions to form the final product, this compound.
Industrial Production Methods
Industrial production methods for this compound are not well-documented in the literature. the synthetic route described above can be scaled up for industrial applications with appropriate optimization of reaction conditions and purification processes.
Análisis De Reacciones Químicas
Types of Reactions
3-[4-(benzyloxy)-3-methoxyphenyl]-N-(tert-butyl)acrylamide can undergo various chemical reactions, including:
Oxidation: The methoxy group can be oxidized to form a corresponding aldehyde or carboxylic acid.
Reduction: The acrylamide group can be reduced to form the corresponding amine.
Substitution: The benzyloxy group can be substituted with other functional groups through nucleophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents such as potassium permanganate or chromium trioxide can be used.
Reduction: Reducing agents like lithium aluminum hydride or sodium borohydride are typically employed.
Substitution: Nucleophiles such as amines or thiols can be used in the presence of a suitable base.
Major Products Formed
Oxidation: 3-[4-(benzyloxy)-3-formylphenyl]-N-(tert-butyl)acrylamide or 3-[4-(benzyloxy)-3-carboxyphenyl]-N-(tert-butyl)acrylamide.
Reduction: 3-[4-(benzyloxy)-3-methoxyphenyl]-N-(tert-butyl)amine.
Substitution: Various substituted derivatives depending on the nucleophile used.
Aplicaciones Científicas De Investigación
3-[4-(benzyloxy)-3-methoxyphenyl]-N-(tert-butyl)acrylamide has several scientific research applications:
Chemistry: It is used as a building block in organic synthesis for the preparation of more complex molecules.
Biology: The compound can be used in studies involving enzyme inhibition and protein-ligand interactions.
Industry: The compound can be used in the development of new materials with specific properties.
Mecanismo De Acción
The mechanism of action of 3-[4-(benzyloxy)-3-methoxyphenyl]-N-(tert-butyl)acrylamide involves its interaction with specific molecular targets. The benzyloxy and methoxy groups can participate in hydrogen bonding and hydrophobic interactions with proteins, while the acrylamide group can form covalent bonds with nucleophilic residues in enzymes. These interactions can modulate the activity of the target proteins and pathways involved.
Comparación Con Compuestos Similares
Similar Compounds
- 3-[4-(benzyloxy)-3-methoxyphenyl]-N-(3-methoxyphenyl)acrylamide
- 3-[4-(benzyloxy)-3-methoxyphenyl]-N-(tert-butyl)acrylamide
Uniqueness
This compound is unique due to the presence of the tert-butyl group, which provides steric hindrance and influences the compound’s reactivity and interactions with molecular targets. This distinguishes it from other similar compounds that may lack this group or have different substituents.
Propiedades
IUPAC Name |
(E)-N-tert-butyl-3-(3-methoxy-4-phenylmethoxyphenyl)prop-2-enamide |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C21H25NO3/c1-21(2,3)22-20(23)13-11-16-10-12-18(19(14-16)24-4)25-15-17-8-6-5-7-9-17/h5-14H,15H2,1-4H3,(H,22,23)/b13-11+ |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
PAFDHYZZBXGAHT-ACCUITESSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C)(C)NC(=O)C=CC1=CC(=C(C=C1)OCC2=CC=CC=C2)OC |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
CC(C)(C)NC(=O)/C=C/C1=CC(=C(C=C1)OCC2=CC=CC=C2)OC |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C21H25NO3 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
339.4 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.
![2-{[3-(1,3-benzodioxol-5-ylmethyl)-3-methylpiperidin-1-yl]carbonyl}imidazo[1,2-a]pyrimidine](/img/structure/B5656549.png)
![[1-[(3,5-dimethyl-1H-pyrazol-4-yl)acetyl]-3-(2-methoxyethyl)-3-piperidinyl]methanol](/img/structure/B5656555.png)
![N-[(3R,4S)-4-cyclopropyl-1-(diethylcarbamoyl)pyrrolidin-3-yl]-2,4-dimethyl-1,3-thiazole-5-carboxamide](/img/structure/B5656568.png)


![1-[2-(4,4-difluoropiperidin-1-yl)-2-oxoethyl]-4-phenylpyrrolidin-2-one](/img/structure/B5656606.png)
![(3,4-dichlorobenzyl)[2-(dimethylamino)ethyl]methylamine](/img/structure/B5656613.png)
![6-ethoxy-3-methyl-1-phenyl-1H-pyrazolo[3,4-b]quinoline](/img/structure/B5656632.png)



![1-methyl-4-[4-(2-thienyl)butanoyl]-1,4,9-triazaspiro[5.6]dodecan-10-one](/img/structure/B5656649.png)

![1-(2-Chlorophenyl)-[1,2,4]triazolo[4,3-a]quinoline](/img/structure/B5656655.png)
